molecular formula C6H6Br2N2 B11781542 4,5-Dibromo-2,6-dimethylpyrimidine

4,5-Dibromo-2,6-dimethylpyrimidine

Cat. No.: B11781542
M. Wt: 265.93 g/mol
InChI Key: QKYAZJBMOZUOLQ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,6-dimethylpyrimidine is a versatile brominated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring bromine atoms at the 4 and 5 positions, makes it a valuable building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Pyrimidine cores are commonly explored in pharmaceutical research for their biological activity, and disubstituted pyrimidine derivatives have been investigated as selective agonists for receptors like 5-HT2C, which is a target for neurological conditions . Similarly, other aminopyrimidine derivatives have been studied for their potential antimicrobial and anticancer properties . This compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

4,5-dibromo-2,6-dimethylpyrimidine

InChI

InChI=1S/C6H6Br2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3

InChI Key

QKYAZJBMOZUOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)Br)Br

Origin of Product

United States

Strategic Methodologies for the Synthesis of 4,5 Dibromo 2,6 Dimethylpyrimidine

Precursor Selection and Initial Synthetic Routes to Substituted Pyrimidines

The foundation of any successful synthesis lies in the judicious selection of precursors. For substituted pyrimidines, a common and versatile starting material is 2,6-dimethylpyrimidine. This precursor can be synthesized through several established routes. One classical method involves the condensation of acetylacetone (B45752) with thiourea (B124793) in an ethanol (B145695) medium in the presence of hydrochloric acid to form 4,6-dimethylpyrimidine-2-thiol, which can then be further modified. researchgate.net Another approach is the reaction of guanidine (B92328) nitrate (B79036) with acetylacetone and sodium carbonate. semanticscholar.org

The Pinner synthesis is a well-established method for creating pyrimidines, which can be adapted for substituted variations. mdpi.com This typically involves the reaction of a 1,3-dicarbonyl compound with an amidine. Modifications to this reaction, such as using β-keto esters instead of 1,3-diketones and employing ultrasound irradiation, have been shown to improve yields and provide access to fully substituted pyrimidines. mdpi.com

Multicomponent reactions (MCRs) offer an efficient pathway to construct the pyrimidine (B1678525) ring in a single step from three or more starting materials. organic-chemistry.orgresearchgate.net For instance, a three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions. growingscience.com These MCRs are highly valued for their atom economy and procedural simplicity.

Direct Halogenation Protocols for Dibromination and Regioselectivity Challenges

Direct bromination of the 2,6-dimethylpyrimidine precursor presents a significant challenge in controlling the regioselectivity. The pyrimidine ring has specific sites that are more susceptible to electrophilic attack. The positions on the pyrimidine ring exhibit different levels of reactivity, which can lead to a mixture of mono- and di-brominated products, as well as isomers. acs.org

The inherent electronic properties of the pyrimidine ring, with its two nitrogen atoms, deactivate the ring towards electrophilic substitution compared to benzene. However, the methyl groups at the 2- and 6-positions are activating and direct electrophiles to the 4- and 5-positions. The primary challenge lies in achieving selective dibromination at the 4- and 5-positions without side reactions.

Factors influencing regioselectivity include the choice of brominating agent, solvent, and reaction temperature. nih.gov Common brominating agents like N-bromosuccinimide (NBS) are often used. nih.gov The reaction conditions must be carefully optimized to favor the formation of the desired 4,5-dibromo isomer over other potential products. Theoretical analysis and experimental verification are often necessary to understand and control the regioselectivity of electrophilic aromatic brominations. nih.gov

Multi-Step Approaches Involving Pyrimidine Ring Formation and Subsequent Functionalization

To circumvent the regioselectivity issues of direct halogenation, multi-step synthetic routes are often employed. These strategies involve the initial synthesis of a functionalized pyrimidine ring, followed by the introduction of the bromine atoms.

One such approach could involve synthesizing a pyrimidine with activating or directing groups at specific positions to guide the bromination. For example, the synthesis could start with precursors that already contain a substituent at the 4- or 5-position, which is then either replaced by bromine or directs the bromination to the adjacent position. Subsequent removal or modification of this directing group would then yield the final product.

Another strategy involves the synthesis of a pyrimidine derivative that can undergo a specific reaction to introduce the bromine atoms. For instance, a pyrimidine with amino or hydroxyl groups could be converted to a diazonium salt and then subjected to a Sandmeyer-type reaction with a bromine source. While more complex, these multi-step approaches offer greater control over the final structure of the molecule.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity

Optimizing reaction conditions is paramount for maximizing the yield, selectivity, and purity of 4,5-Dibromo-2,6-dimethylpyrimidine. This involves a systematic investigation of various reaction parameters.

Key Optimization Parameters:

ParameterEffect on Reaction
Solvent Can influence the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and selectivity.
Temperature Higher temperatures can increase reaction rates but may lead to the formation of undesired byproducts and reduced selectivity. nih.gov
Catalyst The choice of catalyst can significantly impact the reaction pathway and favor the formation of the desired product. mdpi.com
Reaction Time Monitoring the reaction progress over time is crucial to determine the optimal duration for maximum conversion without significant product degradation.
Stoichiometry The molar ratio of reactants, particularly the brominating agent to the pyrimidine substrate, must be carefully controlled to achieve dibromination without over-halogenation.

Techniques such as Design of Experiments (DoE) can be employed to systematically explore the effects of multiple variables simultaneously, leading to a more efficient optimization process. The goal is to identify a set of conditions that provides the highest possible yield of the desired isomer with minimal impurities.

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-free Reactions, Catalytic Methods)

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. rasayanjournal.co.injmaterenvironsci.com For the synthesis of this compound, several green strategies can be considered.

Solvent-free Reactions: Performing reactions in the absence of a solvent, often through mechanochemistry (ball milling or grinding), can reduce waste and simplify product purification. researchgate.netnih.gov This approach has been successfully used for the iodination of pyrimidine derivatives. nih.gov

Catalytic Methods: The use of catalysts, especially recyclable ones, can improve reaction efficiency and reduce the need for stoichiometric reagents. mdpi.comrasayanjournal.co.in For instance, the use of a recyclable, inexpensive, and non-toxic material like β-cyclodextrin has been demonstrated in the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating methods. mdpi.comrasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound can also accelerate reactions and improve yields in the synthesis of substituted pyrimidines. mdpi.comorganic-chemistry.org

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is preferred over hazardous organic solvents. rasayanjournal.co.injmaterenvironsci.com

These green approaches not only contribute to a more sustainable chemical process but can also offer economic benefits through reduced energy consumption and waste disposal costs. rasayanjournal.co.in

Considerations for Scalable Production and Industrial Synthetic Feasibility

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Considerations for Scalable Production:

FactorImportance in Scalable Production
Cost of Raw Materials The economic viability of the process is heavily dependent on the cost and availability of starting materials and reagents.
Process Safety A thorough hazard analysis is required to identify and mitigate potential risks associated with exothermic reactions, hazardous reagents, and high pressures.
Reaction Throughput The efficiency of the process in terms of the amount of product produced per unit of time is a critical economic driver.
Purification Methods The chosen purification method must be scalable and effective at removing impurities to meet the required product specifications. Crystallization is often preferred over chromatography for large-scale production.
Waste Management The environmental impact and cost of treating and disposing of waste streams must be considered.
Regulatory Compliance The synthesis must adhere to all relevant environmental, health, and safety regulations.

The development of a robust and scalable synthesis often involves process optimization to improve yield, reduce cycle times, and minimize the use of hazardous materials. The synthesis of N-substituted pyrido[4,3-d]pyrimidines, for example, has been successfully scaled up for the production of self-assembled nanostructures, demonstrating the feasibility of large-scale pyrimidine synthesis. nih.gov

Reactivity Profiles and Diverse Derivatization Pathways of 4,5 Dibromo 2,6 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems, particularly those activated by electron-withdrawing groups. nih.gov In the case of 4,5-dibromo-2,6-dimethylpyrimidine, the electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the bromide ions by a variety of nucleophiles.

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

The bromine atoms at the C4 and C5 positions of 2,6-dimethylpyrimidine can be readily displaced by a range of oxygen, nitrogen, and sulfur nucleophiles. These reactions typically proceed under basic conditions, which serve to generate the active nucleophilic species. For instance, alkoxides (RO⁻) and hydroxides (OH⁻) can be employed to introduce alkoxy and hydroxy groups, respectively. youtube.com Similarly, amines and thiols can be used to forge new carbon-nitrogen and carbon-sulfur bonds, leading to the formation of aminated and thiolated pyrimidine derivatives. youtube.comresearchgate.net

The reactivity of these nucleophiles is influenced by their inherent nucleophilicity and the reaction conditions. Stronger nucleophiles will generally react more readily. youtube.com The choice of solvent and base can also play a crucial role in the outcome of the reaction, affecting both the rate and selectivity of the substitution.

Influence of Electronic and Steric Factors on SNAr Outcomes

The regioselectivity of SNAr reactions on dihalopyrimidines is governed by a combination of electronic and steric effects. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions towards nucleophilic attack. In 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position. digitellinc.comresearchgate.net This preference is attributed to the greater electron deficiency at this position.

In this compound, the electronic environment is more complex. The two bromine atoms and two methyl groups influence the electron distribution within the ring. The methyl groups at C2 and C6 are electron-donating, which can modulate the reactivity of the adjacent C4 and C5 positions. Steric hindrance from the methyl groups can also influence the approach of the nucleophile, potentially favoring attack at the less hindered position.

Sequential vs. Simultaneous Substitution Strategies

A key advantage of using this compound as a synthetic intermediate is the potential for sequential substitution of the two bromine atoms. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is often possible to replace one bromine atom while leaving the other intact. This allows for the stepwise introduction of two different functional groups. acs.orgnih.gov

For example, reacting the dibromo compound with one equivalent of a nucleophile can lead to a monosubstituted product. This intermediate can then be subjected to a second SNAr reaction with a different nucleophile to yield a disubstituted pyrimidine with two distinct functionalities. This strategy provides a powerful tool for the synthesis of complex, unsymmetrically substituted pyrimidine derivatives. Alternatively, using a large excess of the nucleophile under more forcing conditions can lead to the simultaneous substitution of both bromine atoms.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. digitellinc.com this compound is an excellent substrate for these reactions, with the two bromine atoms serving as handles for coupling with a wide variety of partners.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. mdpi.com

In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the C4 and C5 positions. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. nih.gov By using the appropriate boronic acid, a diverse range of substituents can be installed on the pyrimidine core. Similar to SNAr reactions, sequential Suzuki-Miyaura couplings can be performed to introduce two different aryl or heteroaryl groups.

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions.

CatalystBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80 mdpi.com
Pd/SIPrNot specifiedNot specifiedRoom Temp nih.gov

Note: The specific conditions may vary depending on the substrates and desired outcome.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orglibretexts.org This method is also highly effective for the formation of carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. uwindsor.ca

This compound can be effectively coupled with various organostannanes via the Stille reaction to introduce alkyl, alkenyl, aryl, or other organic moieties at the brominated positions. The choice of palladium catalyst and ligands can be critical for achieving high yields and selectivity. harvard.edu Additives such as copper(I) iodide are sometimes used to accelerate the reaction. harvard.edu

The following table outlines typical conditions for Stille coupling reactions.

CatalystAdditive(s)SolventTemperature (°C)Reference
Pd(PPh₃)₂Cl₂CuODMF130 (microwave) harvard.edu
PdCl₂(dppf)NoneDMFAmbient nih.gov

Note: The specific conditions may vary depending on the substrates and desired outcome.

Sonogashira Coupling for Terminal Alkyne Incorporation

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, provides a powerful method for introducing terminal alkynes onto the pyrimidine core of this compound. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt, proceeds under mild conditions and demonstrates a high degree of functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of the dibrominated pyrimidine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, usually an amine, which also often serves as the solvent. wikipedia.org

Research has demonstrated the chemoselective nature of Sonogashira couplings with polyhalogenated pyridines, which can be extrapolated to pyrimidines. rsc.org By carefully controlling the reaction conditions, it is possible to achieve mono- or di-alkynylation of the this compound core. For instance, using a stoichiometric amount of the alkyne would favor monosubstitution, while an excess of the alkyne would lead to the formation of the dialkynylated product. The use of trimethylsilylacetylene (B32187) is a common strategy, as it allows for the introduction of a protected acetylene (B1199291) unit that can be subsequently deprotected to yield a terminal alkyne, ready for further transformations. wikipedia.org

Table 1: Exemplary Sonogashira Coupling Reactions of this compound

EntryAlkyneCatalyst SystemProduct
1PhenylacetylenePd(PPh₃)₂Cl₂/CuI4-Bromo-2,6-dimethyl-5-(phenylethynyl)pyrimidine
2EthynyltrimethylsilanePd(PPh₃)₄/CuI4-Bromo-2,6-dimethyl-5-((trimethylsilyl)ethynyl)pyrimidine
31-HeptynePd(OAc)₂/XPhos/CuI4-Bromo-5-(hept-1-yn-1-yl)-2,6-dimethylpyrimidine
4Propargyl alcoholPdCl₂(dppf)/CuI(4-(4-Bromo-2,6-dimethylpyrimidin-5-yl)but-3-yn-1-ol)

This table is illustrative and based on general principles of Sonogashira reactions.

Negishi and Kumada Couplings for Alkyl and Aryl Substitutions

For the introduction of alkyl and aryl groups, Negishi and Kumada couplings are highly effective strategies. The Negishi coupling involves the reaction of an organozinc reagent with the dihalogenated pyrimidine in the presence of a palladium or nickel catalyst. A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents.

A synthetic strategy for methyl-bipyridines has utilized a Negishi-type cross-coupling as a key step, highlighting its utility in constructing complex heterocyclic systems. researchgate.net

Heck Reactions for Olefination Strategies

The Heck reaction offers a reliable method for the olefination of this compound, allowing for the introduction of vinyl groups. This palladium-catalyzed reaction couples the dihalopyrimidine with an alkene in the presence of a base. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the specific reaction conditions employed. This reaction provides a direct route to styryl- and other vinyl-substituted pyrimidines, which are valuable intermediates for further synthetic elaborations.

Catalyst Development and Ligand Design for Enhanced Efficiency

The efficiency and selectivity of cross-coupling reactions involving this compound are heavily dependent on the catalyst system. Ongoing research focuses on the development of more active and robust palladium and nickel catalysts. The design of sophisticated phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and other specialized ligands plays a crucial role in improving catalyst performance. organic-chemistry.org These ligands can enhance catalyst stability, promote oxidative addition, and influence the rate and selectivity of the reductive elimination step, ultimately leading to higher yields and cleaner reactions under milder conditions. For instance, the use of bulky, electron-rich phosphine ligands has been shown to be effective in the Kumada coupling of sterically hindered aryl halides. organic-chemistry.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org While the pyrimidine ring itself is electron-deficient, the methyl groups at the 2 and 6 positions can potentially direct metalation. However, the electron-withdrawing nature of the pyrimidine ring can make direct C-H activation challenging.

A more common approach involves the use of a directing group introduced onto the pyrimidine scaffold. Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a wide range of functional groups. organic-chemistry.orgmt.com The use of additives like bis(2-dimethylaminoethyl)ether has been shown to improve the efficiency of lithiation and the stability of the resulting organolithium species in related pyrrolopyrimidine systems. mdpi.com

Functionalization at the Methyl Substituents (e.g., Radical Reactions, Condensation, Oxidation)

The methyl groups at the 2 and 6 positions of the pyrimidine ring are not mere spectators; they offer additional sites for functionalization. These methyl groups are activated by the electron-withdrawing pyrimidine ring, rendering them susceptible to a variety of chemical transformations.

Radical Reactions: Free radical reactions provide a pathway for the introduction of new functional groups at the methyl positions. cmu.edumdpi.com For instance, radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal conditions can lead to the formation of bromomethyl derivatives. These brominated intermediates are versatile precursors for nucleophilic substitution reactions.

Condensation Reactions: The activated methyl groups can participate in condensation reactions with aldehydes and other carbonyl compounds. stackexchange.com This aldol-type condensation, often catalyzed by an acid or base, results in the formation of styryl or other vinyl-substituted pyrimidines. stackexchange.com For example, reaction with benzaldehyde (B42025) in the presence of a Lewis acid like zinc chloride can yield the corresponding styrylpyrimidine. stackexchange.com

Oxidation: The methyl groups can be oxidized to various functional groups. nih.gov Depending on the oxidizing agent and reaction conditions, the methyl groups can be converted to aldehydes, carboxylic acids, or hydroxymethyl groups. nih.govresearchgate.net For instance, one-electron oxidation can lead to the formation of a 5-(uracilyl)methyl radical, which can be further oxidized. nih.gov

Cyclization Reactions and Formation of Fused Polycyclic Heterocyclic Systems

The disubstituted nature of this compound makes it an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. By introducing appropriate functional groups at the 4 and 5 positions through the reactions described above, intramolecular cyclization reactions can be triggered to construct new rings fused to the pyrimidine core.

For example, if the substituents at the 4 and 5 positions contain complementary reactive functionalities, such as an amino group and a carboxylic acid, or a thiol and an alkyne, intramolecular condensation or cyclization can lead to the formation of pyrimido-fused five- or six-membered rings. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, for instance, often involves the cyclization of appropriately substituted pyrimidines. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. jchr.orgresearchgate.net

Reductive Debromination and Selective Halogen Exchange Methodologies for this compound Remain Largely Unexplored in Publicly Available Scientific Literature

A comprehensive review of available chemical literature reveals a significant gap in the documented reactivity of this compound, specifically concerning its reductive debromination and selective halogen exchange pathways. While these transformations are fundamental in organic synthesis for the generation of functionalized pyrimidine derivatives, specific experimental protocols, detailed research findings, and corresponding data for this particular compound are not readily found in published scientific papers or chemical databases.

The selective removal of a bromine atom (reductive debromination) or its replacement with another halogen (halogen exchange) from a dihalogenated pyrimidine core is a critical strategy for creating a diverse range of molecular structures. Such methodologies would, in principle, allow for the stepwise functionalization of the pyrimidine ring, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Generally, the reductive debromination of dihalogenated heterocycles can be achieved through several methods, including catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst) or metal-mediated reduction. The selectivity of such reactions, meaning which of the two bromine atoms is preferentially removed, would be influenced by the electronic environment and steric accessibility of the C4 and C5 positions of the pyrimidine ring.

Similarly, selective halogen exchange, often accomplished through reactions like the Finkelstein reaction, involves treating the dibromo compound with a source of another halogen, such as sodium iodide. The success and selectivity of this exchange would depend on factors like the solvent, temperature, and the relative reactivity of the C-Br bonds at the 4 and 5 positions.

Despite the theoretical potential for these reactions, extensive searches of chemical literature have not yielded specific examples or detailed studies focused on this compound. Consequently, the generation of data tables with specific reagents, reaction conditions, yields, and product selectivity for its reductive debromination or halogen exchange is not possible at this time. The lack of such information indicates a potential area for future research to expand the synthetic utility of this halogenated pyrimidine building block.

Further investigation into the reactivity of this compound is necessary to establish reliable protocols for its selective transformation, which would be of significant interest to the broader chemical research community.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 4,5-Dibromo-2,6-dimethylpyrimidine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign the proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR for Proton Environment Identification

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at positions 2 and 6 are chemically equivalent, as are the two bromine substituents at positions 4 and 5. This symmetry results in a single proton resonance.

The protons of the two methyl groups (-CH₃) would give rise to a single, sharp singlet in the upfield region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring and the adjacent bromine atoms.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 2.8Singlet6H2,6-di-CH₃

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, three distinct carbon signals are anticipated.

The carbon atoms of the two methyl groups will produce a single signal in the high-field region. The C2 and C6 carbons of the pyrimidine ring, being equivalent, will resonate as a single peak. Similarly, the brominated carbons at C4 and C5 will give rise to a third, distinct signal. The chemical shifts are influenced by the electronegativity of the nitrogen atoms in the ring and the attached bromine atoms.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~20 - 252,6-di-CH₃
~120 - 125C4, C5
~160 - 165C2, C6

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping and Complex Structure Elucidation

To further confirm the structure and the assignments made from 1D NMR, two-dimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal protons to couple with each other. This lack of correlation would support the proposed isolated nature of the methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the proton signal of the methyl groups and the carbon signal of the methyl groups. This would definitively link the proton resonance at ~2.5-2.8 ppm to the carbon resonance at ~20-25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range connectivity. It would be expected to show correlations between the protons of the methyl groups and the C2 and C6 carbons of the pyrimidine ring. This would confirm the attachment of the methyl groups to these specific ring positions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₆H₆Br₂N₂. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data:

IonCalculated m/z
[M]⁺ (C₆H₆⁷⁹Br₂N₂)263.8898
[M+2]⁺ (C₆H₆⁷⁹Br⁸¹BrN₂)265.8878
[M+4]⁺ (C₆H₆⁸¹Br₂N₂)267.8857

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurity Analysis

Gas chromatography coupled with mass spectrometry is an excellent method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities. The gas chromatogram would ideally show a single major peak corresponding to the target compound, with the retention time being characteristic of the molecule under the specific GC conditions. The mass spectrometer detector would then provide the mass spectrum of the eluting compound, which can be compared to the expected spectrum for confirmation.

The electron ionization (EI) mass spectrum would exhibit the molecular ion peak cluster as described in the HRMS section. The fragmentation pattern would likely involve the loss of bromine atoms and methyl groups, providing further structural confirmation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br•) or a methyl radical (CH₃•).

Predicted Major Fragments in EI-MS:

m/z (relative to ⁷⁹Br)Possible Fragment
264, 266, 268[M]⁺
185, 187[M - Br]⁺
249, 251, 253[M - CH₃]⁺
106[M - 2Br]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the vibrational modes of a molecule. The vibrational spectrum is a unique fingerprint of a compound, determined by the masses of the atoms and the strength of the chemical bonds connecting them.

For this compound, the IR and Raman spectra would be characterized by vibrations corresponding to the pyrimidine ring, the methyl groups, and the carbon-bromine bonds.

Pyrimidine Ring Vibrations : The pyrimidine core gives rise to a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the aromatic ring are typically observed in the 1600-1400 cm⁻¹ region. Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and often appear as strong bands in the Raman spectrum.

Methyl Group Vibrations : The two methyl groups at positions 2 and 6 will exhibit symmetric and asymmetric C-H stretching vibrations, typically found in the 3000-2850 cm⁻¹ range. C-H bending vibrations (scissoring, rocking, wagging, and twisting) are expected in the 1470-1360 cm⁻¹ region.

Carbon-Bromine Vibrations : The C-Br stretching vibrations are expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atoms.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Asymmetric & Symmetric C-H Stretch -CH₃ 3000 - 2850
C=N / C=C Ring Stretch Pyrimidine Ring 1600 - 1400
C-H Bending -CH₃ 1470 - 1360
Ring Breathing/Deformation Pyrimidine Ring 1200 - 800

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. By irradiating a single, well-ordered crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically translated into a three-dimensional electron density map, and thus a model of the atomic positions.

For this compound, an SCXRD analysis would reveal:

Molecular Geometry : The precise bond lengths and angles of the pyrimidine ring and its substituents. The C-N and C-C bond lengths within the pyrimidine ring would confirm its aromatic character. For pyrimidine derivatives, typical C-N bond lengths are in the range of 1.32 to 1.35 Å.

Conformation : The orientation of the methyl groups relative to the pyrimidine ring.

Crystal Packing : How individual molecules of this compound arrange themselves in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-stacking.

Crystallographic Parameters : The unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group.

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), data from analogous brominated heterocyclic compounds provide expected values for key bond parameters.

Table 2: Representative Bond Parameters for Brominated Pyrimidine Derivatives

Parameter Atoms Involved Expected Value
Bond Length C-Br ~1.85 - 1.90 Å
Bond Length C-N (ring) ~1.32 - 1.35 Å
Bond Length C-C (ring) ~1.37 - 1.40 Å
Bond Angle N-C-N (ring) ~115° - 120°

Powder X-ray diffraction (PXRD) is a rapid and valuable technique used to analyze polycrystalline (powder) samples. Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffractogram, which is a plot of X-ray intensity versus the diffraction angle (2θ).

The primary applications of PXRD for this compound include:

Phase Identification and Purity Assessment : Each crystalline solid has a unique PXRD pattern. The diffractogram of a synthesized batch can be compared to a reference pattern (either from a known standard or a theoretically calculated pattern from single-crystal data) to confirm the identity of the compound and to detect the presence of any crystalline impurities.

Polymorphism Determination : Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. PXRD is a key tool for identifying and distinguishing between different polymorphic forms, as each will produce a unique diffraction pattern.

A typical PXRD analysis would involve scanning a powdered sample of this compound over a range of 2θ angles and recording the resulting peaks. The positions (2θ) and relative intensities of these peaks serve as a fingerprint for the specific crystalline phase of the material.

Elemental Analysis for Empirical Formula Validation and Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

For this compound, the molecular formula is C₆H₆Br₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u).

Calculation of Theoretical Percentages:

Molecular Weight: (6 * 12.011) + (6 * 1.008) + (2 * 79.904) + (2 * 14.007) = 277.92 g/mol

% Carbon (C): (6 * 12.011 / 277.92) * 100 = 25.93%

% Hydrogen (H): (6 * 1.008 / 277.92) * 100 = 2.18%

% Bromine (Br): (2 * 79.904 / 277.92) * 100 = 57.50%

% Nitrogen (N): (2 * 14.007 / 277.92) * 100 = 10.08%

In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The experimental percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed empirical and molecular formula, confirming the compound's stoichiometric purity.

**Table 3: Elemental Composition of this compound (C₆H₆Br₂N₂) **

Element Theoretical Mass % Experimental Mass %
Carbon (C) 25.93 To be determined
Hydrogen (H) 2.18 To be determined
Nitrogen (N) 10.08 To be determined

Computational Chemistry and Theoretical Modeling of 4,5 Dibromo 2,6 Dimethylpyrimidine

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of pyrimidine (B1678525) derivatives. nih.govresearchgate.net Methods like B3LYP with various basis sets (e.g., 6-31G, 6-311++G) are commonly employed to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.netmdpi.com For 4,5-Dibromo-2,6-dimethylpyrimidine, DFT calculations can elucidate the influence of the two bromine atoms and two methyl groups on the pyrimidine ring's geometry and electron distribution. acs.orgnih.gov The combination of experimental results and theoretical analysis provides a detailed description of the effects of halogen atoms on the aromatic pyrimidine ring. acs.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the electron-withdrawing bromine atoms and electron-donating methyl groups have opposing effects. The bromine atoms are expected to lower the energy of both the HOMO and LUMO, while the methyl groups would raise them. DFT calculations would precisely quantify these effects. The final visualizations of FMO maps can provide crucial insights into charge distribution. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated via DFT) (Note: The values for this compound are illustrative and based on trends observed in similar compounds.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrimidine-7.15-0.556.60
2,6-Dimethylpyrimidine-6.80-0.406.40
4,5-Dibromopyrimidine-7.50-1.206.30
This compound-7.25-1.106.15

Electrostatic Potential Maps and Charge Distribution Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are invaluable for identifying reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP visualizes the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The bromine atoms, despite being electronegative, can exhibit a region of positive potential on their outermost tip, known as a "sigma-hole" (σ-hole). researchgate.net This makes them potential halogen bond donors. The hydrogen atoms of the methyl groups would show a moderately positive potential. Such maps are critical for understanding intermolecular interactions. researchgate.net

Aromaticity Indices and Electronic Delocalization Studies

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It is not a direct observable but is quantified using various indices based on geometric, energetic, and magnetic criteria. researchgate.net Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion. researchgate.netmdpi.com

The pyrimidine ring itself is less aromatic than benzene. researchgate.net The introduction of substituents further modifies its aromaticity. Studies on substituted pyrimidines have shown that both electron-donating and electron-withdrawing groups can decrease the aromaticity of the ring. researchgate.netrsc.org Therefore, for this compound, it is anticipated that the combination of bromo and methyl groups would lead to a reduction in the aromatic character of the pyrimidine ring compared to the parent pyrimidine.

Table 2: Representative Aromaticity Indices for Selected Compounds (Note: Values are illustrative and serve for comparative purposes.)

CompoundHOMANICS(1)zz (ppm)
Benzene1.000-29.9
Pyrimidine0.758-8.5
This compound~0.65~-6.0

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, identifying intermediates, and characterizing transition states. arxiv.org For a molecule like this compound, this is particularly useful for predicting the outcomes of reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). mdpi.com

By calculating the potential energy surface for a proposed reaction, researchers can map the entire reaction pathway from reactants to products. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the first-order saddle points corresponding to transition states. The energy difference between the reactants and the transition state gives the activation barrier, which is crucial for understanding reaction kinetics. DFT modeling can be applied to study reactions like the hydrodebromination that sometimes accompanies coupling reactions of brominated pyridazinones. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide insight into its dynamic behavior. mdpi.commdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational space and the study of intermolecular interactions in different environments (e.g., in various solvents). mdpi.com

For this compound, MD simulations could be used to:

Study the rotational dynamics of the methyl groups.

Analyze the solvation structure and dynamics in different solvents.

Investigate its aggregation behavior or interaction with surfaces in a non-biological context.

Simulate properties like diffusion coefficients as a function of temperature. nih.gov

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Molecular Characteristics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical and chemical properties. ijcsi.pro These models use molecular descriptors calculated from the chemical structure to predict various characteristics.

For this compound, a QSPR model could be developed to predict non-biological properties such as:

Boiling point

Vapor pressure

Solubility in various solvents

Chromatographic retention times

The process involves calculating a wide range of descriptors (e.g., topological, geometric, electronic) for a series of related pyrimidine compounds. researchgate.net Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model. ijcsi.proresearchgate.net Such models are valuable for screening compounds and predicting their properties without the need for experimental synthesis and measurement. Quantum chemical QSAR approaches have been successfully used to estimate properties like the pKa of pyrimidines. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

Methodologies for Spectroscopic Prediction:

The prediction of spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra typically involves a multi-step computational process. The initial step is to obtain an optimized molecular geometry using DFT methods. A widely used functional for such calculations on halogenated organic compounds is B3LYP, often paired with basis sets like 6-311++G(d,p) to accurately account for electron distribution and polarization. ekb.eg

NMR Spectroscopy: Once the geometry is optimized, Gauge-Independent Atomic Orbital (GIAO) calculations are commonly performed to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are then often compared against experimental data, sometimes using a scaling factor to improve correlation. nih.gov For instance, in a related compound, 2-amino-4,6-dimethylpyrimidine, DFT calculations have been successfully used to analyze its vibrational spectra. researchgate.net

Vibrational (IR and Raman) Spectroscopy: The same optimized geometry is used to calculate vibrational frequencies. The theoretical harmonic frequencies obtained from these calculations are known to be slightly higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are often scaled by an empirical factor to provide a better match with experimental IR and Raman spectra. researchgate.netijera.com The calculated intensities for both IR absorption and Raman scattering are instrumental in assigning the vibrational modes observed in experimental spectra. researchgate.netijera.com

Validation Process:

The validation of these computational predictions is achieved by comparing the calculated spectra with experimentally obtained data. For example, the calculated vibrational frequencies of a molecule are compared with the peaks in its experimental FT-IR and FT-Raman spectra. rsc.org A strong agreement between the predicted and experimental data provides confidence in the optimized molecular structure and the computational methodology employed. researchgate.net This comparative approach has been effectively used for various pyrimidine derivatives. nih.govresearchgate.net

Intermolecular Interaction Modeling and Prediction for Self-Assembly Processes

The bromine atoms in this compound are expected to play a significant role in directing its self-assembly into larger, ordered structures through halogen bonding. Computational modeling is essential for understanding and predicting these non-covalent interactions.

Modeling Intermolecular Interactions:

The primary intermolecular interactions involving this compound are likely to be halogen bonds (Br···N or Br···Br) and potentially weaker C–H···Br hydrogen bonds or π-stacking interactions.

Halogen Bonding: The bromine atoms on the pyrimidine ring can act as halogen bond donors due to the presence of a region of positive electrostatic potential (a σ-hole) on their outer surface. These can interact with halogen bond acceptors, such as the nitrogen atoms of adjacent pyrimidines. The strength and directionality of these bonds are key drivers in the formation of supramolecular architectures. nih.gov Studies on other dibrominated aromatic compounds have shown that halogen bonding can be a dominant force in their crystal packing. nih.gov

Prediction of Self-Assembly:

Computational methods can predict how individual molecules of this compound will arrange themselves in the solid state.

Crystal Structure Prediction (CSP): CSP methods aim to find the most thermodynamically stable crystal packing arrangements for a given molecule. These methods generate a multitude of possible crystal structures and rank them based on their calculated lattice energies. This allows for the prediction of likely polymorphs and an understanding of the interplay of different intermolecular forces in the solid state.

Supramolecular Motif Analysis: By analyzing the predicted low-energy crystal structures, recurring patterns of intermolecular interactions, or supramolecular synthons, can be identified. For this compound, it is anticipated that halogen bonding would lead to the formation of well-defined motifs, such as chains or sheets, which then assemble into a three-dimensional structure. The analysis of these motifs provides insight into how the molecular information encoded in the structure of the molecule translates into a specific supramolecular architecture.

Applications of 4,5 Dibromo 2,6 Dimethylpyrimidine As a Key Chemical Building Block

Precursor in Materials Science for Organic Electronics and Photonics

The quest for novel organic materials with tailored electronic and photophysical properties is a driving force in the advancement of organic electronics and photonics. 4,5-Dibromo-2,6-dimethylpyrimidine serves as a important starting material in this endeavor, providing a robust scaffold for the creation of innovative functional materials.

Building Block for Oligomers and Polymers with Tunable Electronic Properties

The dibromo functionality of this compound makes it an ideal monomer for various polymerization reactions, particularly those involving carbon-carbon bond formation. Through reactions such as Suzuki, Stille, or Sonogashira cross-coupling, this compound can be polymerized with a variety of co-monomers to yield conjugated oligomers and polymers. The resulting materials incorporate the electron-deficient pyrimidine (B1678525) ring into their backbone, which can significantly influence their electronic properties. The ability to systematically modify the co-monomer allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers, thereby controlling their band gap and charge transport characteristics.

For instance, co-polymerization with electron-rich units can lead to donor-acceptor (D-A) polymers with low band gaps, which are highly desirable for applications in organic solar cells and near-infrared photodetectors. The methyl groups on the pyrimidine ring can also enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution for large-area device fabrication.

Illustrative Example of Polymer Synthesis:

Polymer Name Co-monomer Polymerization Method Potential Application
Poly(2,6-dimethylpyrimidine-4,5-diyl-alt-thiophene) 2,5-bis(tributylstannyl)thiophene Stille Coupling Organic Field-Effect Transistors (OFETs)
Poly(2,6-dimethylpyrimidine-4,5-diyl-alt-fluorene) 9,9-dioctylfluorene-2,7-diboronic acid Suzuki Coupling Blue-emitting layers in OLEDs

Synthesis of Liquid Crystalline Materials and Mesophase Formers

The rigid pyrimidine core of this compound can be incorporated into the structure of liquid crystalline materials. By attaching long, flexible alkyl or alkoxy chains to the pyrimidine ring, typically after the substitution of the bromine atoms, molecules with calamitic (rod-like) or discotic (disc-like) shapes can be synthesized. These molecules have the potential to self-assemble into ordered liquid crystalline phases, such as nematic, smectic, or columnar phases. The anisotropic nature of these phases can lead to materials with unique optical and electronic properties, which are of interest for applications in displays, sensors, and organic thin-film transistors. The introduction of the 2,6-dimethylpyrimidine unit can influence the thermal stability and mesophase behavior of the resulting liquid crystals.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electron-deficient nature of the pyrimidine ring makes derivatives of this compound promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, materials based on this pyrimidine core can function as electron-transporting or host materials for the emissive layer. The high electron affinity of the pyrimidine unit can facilitate the injection and transport of electrons, leading to improved device efficiency and stability. When incorporated into emissive materials, the pyrimidine moiety can be used to tune the emission color and enhance the photoluminescence quantum yield.

In the context of OPVs, polymers and small molecules derived from this compound can act as acceptor materials in the active layer of bulk heterojunction solar cells. The electron-accepting character of the pyrimidine unit promotes efficient charge separation at the donor-acceptor interface, a critical step in the photovoltaic process. The ability to tune the energy levels of these materials through chemical modification is crucial for optimizing the open-circuit voltage and short-circuit current of the solar cell.

Representative Properties of Pyrimidine-Based Electronic Materials:

Material Type HOMO (eV) LUMO (eV) Band Gap (eV) Potential Role
Electron-Transport Material -6.5 -3.0 3.5 OLED Electron Transport Layer
Donor-Acceptor Polymer -5.4 -3.6 1.8 OPV Active Layer (Acceptor)

Scaffold for Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring of this compound provide excellent coordination sites for a wide range of metal ions. This property makes it a valuable scaffold for the design and synthesis of novel ligands for coordination chemistry and catalysis.

Synthesis of Polydentate Ligands for Transition Metal Complexes

The two adjacent nitrogen atoms of the pyrimidine ring can act as a bidentate chelate, forming stable five-membered rings with metal centers. Furthermore, the bromine atoms at the 4 and 5 positions can be substituted with other donor groups, such as pyridyl, pyrazolyl, or phosphino (B1201336) moieties, through cross-coupling reactions. This synthetic flexibility allows for the creation of a diverse family of polydentate ligands with varying steric and electronic properties. For example, the synthesis of ligands incorporating both "hard" nitrogen donors and "soft" phosphorus donors can lead to complexes with unique reactivity. The resulting transition metal complexes can exhibit interesting photophysical, magnetic, and electrochemical properties, with potential applications in sensing, imaging, and materials science.

Application in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling Catalysis)

Ligands derived from this compound have the potential to be highly effective in various catalytic transformations. In homogeneous catalysis, the steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. By carefully designing the ligand scaffold, it is possible to create catalysts for a wide range of reactions, including important carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki, Heck, and Buchwald-Hartwig cross-coupling. The pyrimidine-based ligands can stabilize the active catalytic species and influence the outcome of the reaction.

Moreover, these ligands can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The resulting supported catalysts can be used in continuous flow reactors, offering a more sustainable and economically viable approach to chemical synthesis.

Table of Mentioned Compounds:

Compound Name
This compound
2,5-bis(tributylstannyl)thiophene
9,9-dioctylfluorene-2,7-diboronic acid
1,4-diethynylbenzene
Poly(2,6-dimethylpyrimidine-4,5-diyl-alt-thiophene)
Poly(2,6-dimethylpyrimidine-4,5-diyl-alt-fluorene)

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The di-bromo functionality of this compound presents it as a potential ditopic ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). In this context, the nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, while the carbon-bromine bonds offer pathways for further reactions, such as debrominative coupling, to form extended, porous architectures.

While specific research detailing the use of this compound in the synthesis of MOFs or coordination polymers is not extensively documented, the principles of crystal engineering suggest its utility. The geometry of the pyrimidine core and the positioning of the bromo substituents dictate the potential angles and connectivity for forming predictable network topologies. For instance, coordination polymers based on other substituted pyrimidine and bipyridine linkers have demonstrated a wide range of structural diversity and functional properties, from catalysis to gas storage. bldpharm.comnih.govnih.gov The synthesis of a cobalt-based MOF using 4,6-diamino-2-thiopyrimidine highlights the capacity of the pyrimidine core to act as an effective organic linker. nih.govresearchgate.net The adaptability of such linkers is crucial in directing the final structure and properties of the resulting framework. nih.gov

Table 1: Potential Coordination Sites of this compound

Functional Group Potential Role in MOF/Coordination Polymer Synthesis
Pyrimidine Nitrogens Lewis basic sites for direct coordination to metal centers.
Bromo Substituents Can participate in post-synthetic modification or act as halogen bond donors to influence the supramolecular packing of the framework.

Intermediate in Supramolecular Chemistry and Self-Assembled Systems

The electronic properties and potential for specific, non-covalent interactions make this compound a candidate for use in supramolecular chemistry. Its structure allows for participation in various self-assembly motifs.

Construction of Hydrogen-Bonded Architectures and Covalent Organic Frameworks (COFs)

While this compound itself lacks strong hydrogen bond donors, its pyrimidine nitrogen atoms can act as hydrogen bond acceptors. This allows it to form co-crystals and hydrogen-bonded networks with suitable donor molecules. The study of supramolecular structures in related nitrosopyrimidines reveals extensive charge-assisted hydrogen bonding, forming predictable patterns like chains and sheets. nih.gov

For the construction of Covalent Organic Frameworks (COFs), the dibromo functionality is key. These frameworks are crystalline porous polymers built from strong covalent bonds. The bromine atoms on the pyrimidine ring can serve as reactive sites for forming these bonds through reactions like Suzuki or Sonogashira cross-coupling, which would link the pyrimidine units into a larger, ordered, and porous 2D or 3D structure. While direct synthesis of a COF from this specific pyrimidine has not been reported, the general strategy is a cornerstone of reticular chemistry for creating highly stable and functional materials. sigmaaldrich.com

Development of Host-Guest Systems and Molecular Receptors

The pyrimidine core, with its specific electronic and steric profile, can be incorporated into larger macrocyclic or cage-like structures to create molecular receptors. These host molecules are designed to selectively bind smaller guest molecules. The principles of host-guest chemistry rely on complementary shapes, sizes, and chemical interactions between the host and guest. mdpi.com The development of such systems often involves synthesizing hosts that create specific cavities or binding pockets. The rigid structure of the pyrimidine ring can serve as a well-defined component in such a host, while the bromo- and methyl- groups can be used to tune the electronic nature and solubility of the final receptor.

Utilization in Agrochemical Research as a Scaffold Component for Synthetic Targets

Pyrimidine derivatives are a well-established class of compounds in agrochemical research. They form the core of many herbicides, fungicides, and insecticides. The compound this compound serves as a valuable synthetic intermediate, or scaffold, for creating libraries of new potential agrochemicals. Researchers can use the bromine atoms as synthetic handles for introducing a wide variety of other functional groups through cross-coupling reactions. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships. For example, the related compound 2-Amino-4,6-dimethylpyrimidine is a known transformation product of the fungicide Pyrimethanil, indicating the relevance of this chemical class in agriculture. nih.gov Studies on other 4,6-dimethylpyrimidine (B31164) derivatives have shown potential as plant growth stimulators, further highlighting the promise of this scaffold in agrochemical discovery. researchgate.net

Table 2: Synthetic Reactions for Modifying the this compound Scaffold

Reaction Type Reagents Functional Group Introduced
Suzuki Coupling Aryl/Alkyl Boronic Acids, Palladium Catalyst Aryl, Alkyl
Sonogashira Coupling Terminal Alkynes, Palladium/Copper Catalysts Alkynyl
Buchwald-Hartwig Amination Amines, Palladium Catalyst Amino
Stille Coupling Organostannanes, Palladium Catalyst Various Organic Groups

Role in Advanced Chemical Biology Probes (e.g., Fluorescent Tags for Mechanistic Studies in vitro, non-pharmacological)

The pyrimidine scaffold can be integrated into more complex molecules designed as probes for chemical biology. While not inherently fluorescent, this compound can be chemically modified to construct such probes. The bromine atoms provide sites for attaching fluorophores, quenchers, or reactive groups for target labeling. These non-pharmacological probes are used in controlled in vitro settings to study biological mechanisms, such as enzyme activity or protein-protein interactions, without exerting a therapeutic effect. The design of such tools is a sophisticated process where the pyrimidine core could serve to orient attached functional groups in a specific three-dimensional arrangement.

Development of Novel Luminescent and Chromogenic Systems for Sensing Applications (non-biological sensing)

The pyrimidine ring is a component in various luminescent and chromogenic systems. By incorporating the this compound unit into larger conjugated systems, new materials for non-biological sensing can be developed. For example, a diarylethene derivative containing a 4,6-dimethylpyrimidine unit was developed as a highly selective fluorescent sensor for zinc ions (Zn²⁺). nih.govresearchgate.net This sensor demonstrated a significant "turn-on" fluorescence response upon binding to Zn²⁺.

The synthetic versatility of this compound allows it to be a building block for similar sensory systems. The bromine atoms can be replaced with chromophoric or fluorophoric groups via cross-coupling reactions. The resulting molecule could be designed to exhibit a change in its absorption (color) or emission (fluorescence) spectrum upon binding to a specific analyte, such as a metal ion or a small organic molecule. The design of such chemosensors is a major area of materials chemistry, with applications in environmental monitoring and industrial process control. nih.gov

Future Perspectives and Unaddressed Research Frontiers for 4,5 Dibromo 2,6 Dimethylpyrimidine

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 4,5-Dibromo-2,6-dimethylpyrimidine and its derivatives will undoubtedly be driven by the principles of green chemistry. Traditional methods for creating substituted pyrimidines can sometimes involve harsh conditions, multi-step processes, and the generation of significant waste. researchgate.net Modern approaches, however, are shifting towards more environmentally benign and efficient processes.

Future research should focus on multicomponent reactions (MCRs), which allow the one-pot synthesis of complex molecules from simple precursors, maximizing atom economy. tandfonline.comtandfonline.com For instance, iridium-catalyzed multicomponent synthesis has been shown to be highly effective for producing a variety of substituted pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgbohrium.comorganic-chemistry.org Adapting such a strategy could provide a sustainable route to derivatives of this compound.

Furthermore, the use of microwave-assisted organic synthesis (MAOS) represents a significant frontier. nih.gov This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com The development of a microwave-assisted protocol, potentially in a green solvent like water or ethanol (B145695), would be a major step forward. tandfonline.comtandfonline.comnih.gov

Synthetic Strategy Key Advantages Potential Application to this compound References
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste.Direct synthesis of functionalized derivatives in a single step. tandfonline.com, tandfonline.com, acs.org
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiency.Accelerated synthesis of the core structure and its derivatives. nih.gov
Catalysis with Sustainable Metals Use of earth-abundant and less toxic metals (e.g., iron, copper).Lowering the environmental impact of catalytic cross-coupling reactions. organic-chemistry.org
Aqueous Phase Synthesis Eliminates hazardous organic solvents, simplifies purification.Greener synthesis and derivatization processes. rsc.org

Exploration of Unprecedented Reactivity and Highly Selective Derivatization Methodologies

The two bromine atoms at the C4 and C5 positions of this compound are the keys to unlocking its chemical potential. These sites are primed for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for creating complex molecular architectures. researchgate.net A major research frontier lies in achieving highly selective and sequential derivatization.

Due to the electronic differences between the C4/C6 and C5 positions in the pyrimidine (B1678525) ring, the two bromine atoms likely exhibit distinct reactivity. bhu.ac.in Future work must systematically quantify this differential reactivity to enable the controlled, stepwise introduction of different functional groups. This would allow for the creation of unsymmetrical, highly functionalized pyrimidine derivatives that are currently inaccessible.

Another avenue involves the deconstruction-reconstruction of the pyrimidine ring itself. Recent strategies have shown that pyrimidines can be converted to N-arylpyrimidinium salts, which can then be cleaved and recyclized to form a diverse array of other nitrogen-containing heterocycles, such as pyrazoles or 1,2-oxazoles. nih.gov Applying this to derivatives of this compound could open up entirely new families of compounds.

Integration into Complex Nanomaterials and Hybrid Systems for Advanced Functionality

The pyrimidine scaffold is an excellent candidate for integration into advanced materials due to its electronic properties and ability to coordinate with metals. researchgate.net A significant future direction is the incorporation of this compound derivatives into nanomaterials to create hybrid systems with novel functions.

For example, pyrimidine-based fluorescent organic nanoparticles (FONPs) have been developed for use as selective biological probes. nih.gov By functionalizing the dibromo-dimethylpyrimidine core with appropriate chromophores, it is conceivable to create new FONPs for sensing specific ions, molecules, or even microorganisms.

In the realm of optoelectronics, pyrimidine derivatives have been investigated as components of materials for Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netmdpi.com The ability to tune the electronic properties of the pyrimidine core through derivatization at the bromine positions could lead to the development of next-generation materials for these applications. Covalently linking these pyrimidine units to magnetic nanoparticles is another strategy to create recyclable catalysts or targeted delivery systems. nih.gov

Potential Application Area Role of Pyrimidine Derivative Key Research Goal References
Fluorescent Sensing Core of a fluorescent organic nanoparticle (FONP).Develop selective probes for biological or environmental targets. nih.gov
Organic Electronics (OLEDs) Host or emitter material in the emissive layer.Create highly efficient and stable blue or deep-blue emitters. researchgate.net
Photovoltaics (DSSCs) Electron-accepting anchor in push-pull dye systems.Design dyes with broad absorption spectra and high efficiency. mdpi.com
Hybrid Catalysis Functional ligand attached to a magnetic nanoparticle support.Develop easily recoverable and reusable catalysts for organic synthesis. nih.gov

Advanced Computational Design of Next-Generation Derivatives with Predefined Properties

The trial-and-error approach to chemical synthesis is increasingly being replaced by in silico design and screening. nih.gov A major future frontier for this compound is the use of computational chemistry to predict the properties of its derivatives before they are ever synthesized in a lab.

Density Functional Theory (DFT) calculations can be employed to predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials for OLEDs and solar cells. jchemrev.comnih.gov Similarly, molecular docking simulations can predict the binding affinity of derivatives against biological targets like enzymes or receptors, accelerating the discovery of new potential therapeutic agents. nih.govresearchgate.net

By creating vast virtual libraries of compounds derived from the this compound scaffold and screening them computationally, research efforts can be focused on synthesizing only the most promising candidates, saving significant time and resources. nih.govresearchgate.net

Cross-Disciplinary Applications Beyond Current Established Fields

While pyrimidines are well-established in medicinal chemistry and are emerging in materials science, the unique substitution pattern of this compound could allow its derivatives to penetrate entirely new fields. mdpi.comnih.govnih.gov

One such area is agrochemicals. The pyrimidine scaffold is present in some herbicides and fungicides. mdpi.com Systematic derivatization and screening of novel compounds based on the dibromo-dimethylpyrimidine core could lead to the discovery of new, potent, and selective agents for crop protection.

Another potential field is as radiosensitizers for cancer therapy. Halogenated pyrimidines have been investigated for their ability to be incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment. nih.gov While this has focused on analogues of DNA bases, exploring novel pyrimidine structures like derivatives of this compound could offer new therapeutic opportunities.

Challenges and Opportunities in Scale-Up and Commercialization of Derived Materials

The journey from a laboratory curiosity to a commercial product is fraught with challenges. For materials derived from this compound, a key challenge will be developing a scalable and cost-effective synthesis for both the core molecule and its complex derivatives. While traditional methods may suffice for initial lab-scale work, they are often not economically viable for large-scale production. nih.gov

The opportunities, however, are substantial. The development of a robust, scalable green synthesis protocol, as discussed in section 7.1, would be a significant commercial advantage. researchgate.net Furthermore, if derivatives prove to be highly effective in high-value applications such as pharmaceuticals or OLEDs, the economic incentive to overcome scale-up hurdles will be strong.

Collaboration between academic researchers focused on discovery and industrial partners with expertise in process chemistry and commercialization will be crucial. Establishing a reliable supply chain for the starting materials and ensuring consistent quality control will be paramount for any potential commercial venture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromo-2,6-dimethylpyrimidine, and how can reaction conditions (e.g., temperature, catalysts) be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of a dimethylpyrimidine precursor. For example, bromination of 2,6-dimethylpyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (0–25°C to prevent over-bromination), solvent polarity (e.g., DCM or CCl₄), and stoichiometric control of brominating agents. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography or recrystallization. Similar methodologies are used in synthesizing dichloro derivatives (e.g., 4,6-dichloro-2-methylpyrimidine from dihydroxy precursors) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. For instance, methyl groups in 2,6-dimethylpyrimidine resonate at δ ~2.34 ppm, while bromine’s electron-withdrawing effect downfield-shifts adjacent protons .
  • IR Spectroscopy : Peaks at ~560–620 cm1^{-1} (C-Br stretch) and ~1665 cm1^{-1} (C=O or aromatic C=N) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z ~278.92 for C6_6H6_6Br2_2N2_2) and fragmentation patterns .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s electronegativity increases the pyrimidine ring’s electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, Pd-catalyzed coupling with arylboronic acids requires careful selection of ligands (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) to minimize dehalogenation side reactions. Computational tools (e.g., DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., heavy-atom effects from bromine) be addressed during structural determination?

  • Methodological Answer : Bromine’s high electron density causes significant absorption and phase problems in X-ray diffraction. Using the SHELX suite (e.g., SHELXD for heavy-atom substructure solution and SHELXL for refinement) is recommended. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Anomalous dispersion effects from bromine can aid phasing, but resolution limits (~0.8 Å) must be ensured for accurate refinement .

Q. What computational strategies are effective for predicting the biological activity or pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Build models using descriptors like logP, molar refractivity, and H-bonding capacity. For example, derivatives with logP < 3 show better membrane permeability in antimicrobial assays .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinase inhibitors). Bromine’s hydrophobic interactions with binding pockets can enhance affinity .
  • ADMET Prediction : Tools like SwissADME or pkCSM predict bioavailability, metabolic stability, and toxicity profiles .

Q. How can contradictory data in synthetic yields or biological activity be systematically analyzed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent, catalyst loading) affecting yield discrepancies.
  • Statistical Validation : Use ANOVA or t-tests to compare biological replicates. For instance, inconsistent IC50_{50} values in cytotoxicity assays may arise from cell line heterogeneity or assay conditions .
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 4,6-dichloro derivatives) to identify trends in substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.